

A Comprehensive Technical Review of RhodinyI Acetate: From Synthesis to Potential Biological Applications

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Compound of Interest

Compound Name: RhodinyI acetate

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Abstract

RhodinyI acetate, a monoterpene ester, is a widely utilized compound in the fragrance and flavor industries, prized for its characteristic fresh, rose-like aroma. While its organoleptic properties are well-documented, its potential biological activities remain a subject of growing interest within the scientific community. This technical guide provides a comprehensive review of **rhodinyI acetate**, encompassing its chemical and physical properties, a detailed synthesis protocol, and an in-depth exploration of the biological activities of its parent alcohol, rhodinol (also known as citronellol). The antimicrobial, anti-inflammatory, and antioxidant properties of rhodinol are presented as a predictive framework for the potential therapeutic applications of **rhodinyI acetate**, supported by experimental methodologies, quantitative data, and elucidated signaling pathways.

Introduction

RhodinyI acetate (3,7-dimethyloct-7-enyl acetate) is an organic ester derived from the terpene alcohol rhodinol.[1][2] Naturally found in geranium oil, it is a colorless to pale yellow liquid with a pleasant floral scent.[1][3] Its stability and low volatility contribute to its lasting fragrance profile, making it a valuable ingredient in perfumery, cosmetics, and as a flavoring agent in various consumer products.[1] Beyond its established use in these industries, the structural

similarity of **rhodinyll acetate** to other biologically active monoterpenoids suggests that it may possess therapeutic properties worthy of investigation. This review synthesizes the available literature on **rhodinyll acetate** and its parent compound, rhodinol, to provide a technical foundation for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **rhodinyll acetate** is presented in Table 1.

Table 1: Chemical and Physical Properties of **Rhodinyll Acetate**

Property	Value	Reference(s)
IUPAC Name	3,7-dimethyloct-7-enyl acetate	[4]
Synonyms	Rhodinol acetate, α -Citronellyl acetate	[1]
CAS Number	141-11-7	[1]
Molecular Formula	C ₁₂ H ₂₂ O ₂	[4]
Molecular Weight	198.30 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Fresh, rose-like	[3]
Boiling Point	237 °C	[5]
Density	0.896 g/mL at 25 °C	[5]
Refractive Index	1.4540 at 20 °C	[5]
Solubility	Soluble in alcohol and most fixed oils; insoluble in water, glycerol, and propylene glycol.	[6]

Synthesis of Rhodinyll Acetate

Rhodinyl acetate is synthesized via the esterification of rhodinol with an acetylating agent. A common laboratory-scale procedure involves the use of acetic anhydride with a catalyst.

Experimental Protocol: Acetylation of Rhodinol

This protocol is based on the esterification of rhodinol using acetic anhydride and a zeolite catalyst.^[7]

Materials:

- Rhodinol (a mixture of citronellol and geraniol)
- Acetic anhydride
- Zeolite catalyst
- Distilled water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle
- Reflux condenser
- Separatory funnel
- Filtration apparatus

Procedure:

- To a 20 mL round-bottom flask, add 10 mL of rhodinol (containing approximately 0.02 moles of citronellol and 0.01 moles of geraniol).^[7]
- Add 2.92 mL of acetic anhydride (0.03 moles) and 0.14 g of zeolite catalyst to the flask.^[7]
- Equip the flask with a magnetic stir bar and a reflux condenser.

- Heat the reaction mixture to 130 °C with continuous stirring for 1 hour.^[7]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Separate the catalyst from the reaction mixture by filtration.^[7]
- Transfer the organic liquid to a separatory funnel and wash it repeatedly with distilled water until the pH of the aqueous phase is neutral (pH 7).^[7]
- Separate the organic phase, which contains **rhodinyll acetate** (a mixture of citronellyl acetate and geranyl acetate), and weigh the product.^[7]

Characterization: The product can be characterized using gas chromatography-mass spectrometry (GC-MS) to determine the percentage yield of citronellyl acetate and geranyl acetate.^[7]

Potential Biological Activities (Based on Rhodinol/Citronellol)

As direct research on the biological activities of **rhodinyll acetate** is limited, this section focuses on the well-documented antimicrobial, anti-inflammatory, and antioxidant properties of its parent alcohol, rhodinol (citronellol). The esterification to **rhodinyll acetate** may modulate these activities, and thus, the following information serves as a strong predictive basis for future research.

Antimicrobial Activity

Rhodinol has demonstrated notable antibacterial properties.^{[8][9]} Its mechanism of action is believed to involve the disruption of bacterial cell walls.^[1]

Table 2: Antimicrobial Activity of Rhodinol

Microorganism	Assay Type	Result	Reference(s)
Staphylococcus aureus	Inhibition Zone	Increased inhibition zone in hand sanitizer formulation with 1% rhodinol.	[8]

A study on the addition of rhodinol to a hand sanitizer formulation showed a greater inhibition zone against *Staphylococcus aureus* compared to the base formulation, indicating its potential as an antibacterial agent.[8][9]

Anti-inflammatory Activity

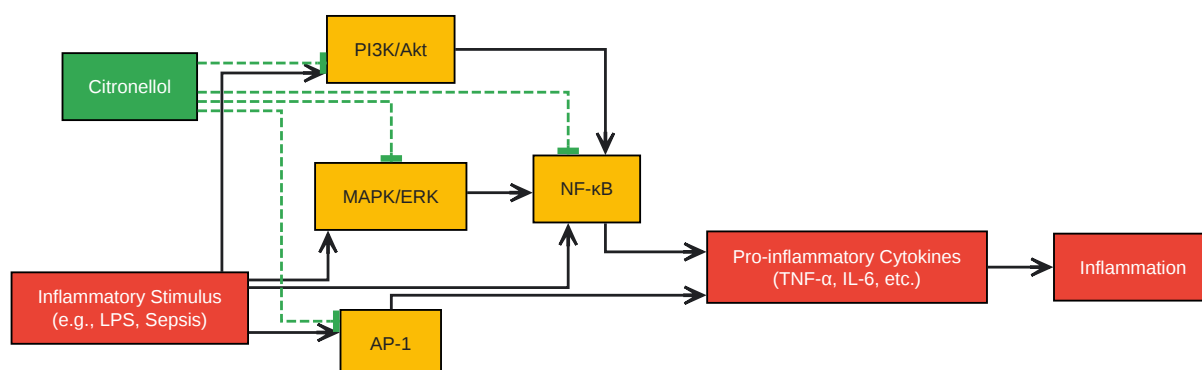
Citronellol has been extensively studied for its anti-inflammatory effects, which are mediated through the modulation of key signaling pathways.

Table 3: Anti-inflammatory Activity of Citronellol

Model	Treatment	Dosage	Effect	Reference(s)
Formaldehyde-induced paw edema in rats	β -Citronellol (oral)	25 mg/kg	16.59% inhibition of paw volume	[5]
50 mg/kg	48.61% inhibition of paw volume	[5]		
100 mg/kg	55.55% inhibition of paw volume	[5]		
Histamine-induced paw edema in rats	β -Citronellol (oral)	25 mg/kg	32.81% inhibition of paw volume	[5]
50 mg/kg	43.75% inhibition of paw volume	[5]		
100 mg/kg	53.21% inhibition of paw volume	[5]		
Sepsis-induced renal inflammation in mice (CLP model)	Citronellol (oral)	50 and 100 mg/kg	Reduced gene expression of NF- κ B and AP-1	[4]
DMBA-induced mammary carcinogenesis in rats	Citronellol (oral)	50 mg/kg	Downregulated expression of NF- κ B, TNF- α , IL-6, and COX-2	[6]
Bovine serum albumin denaturation	β -Citronellol	50 - 6400 μ g/mL	33.80% - 70.20% protection	[5]

Citronellol exerts its anti-inflammatory effects by modulating several key signaling pathways. It has been shown to downregulate the expression of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF- κ B) and activator protein-1 (AP-1).[4] This, in turn, reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- α) and

interleukins.[4][6] Furthermore, citronellol can influence the MAPK/ERK and PI3K/Akt signaling pathways, which are also involved in the inflammatory response.[10]



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Anti-inflammatory signaling pathway of Citronellol.

This is a standard in vivo model to assess acute inflammation.[11]

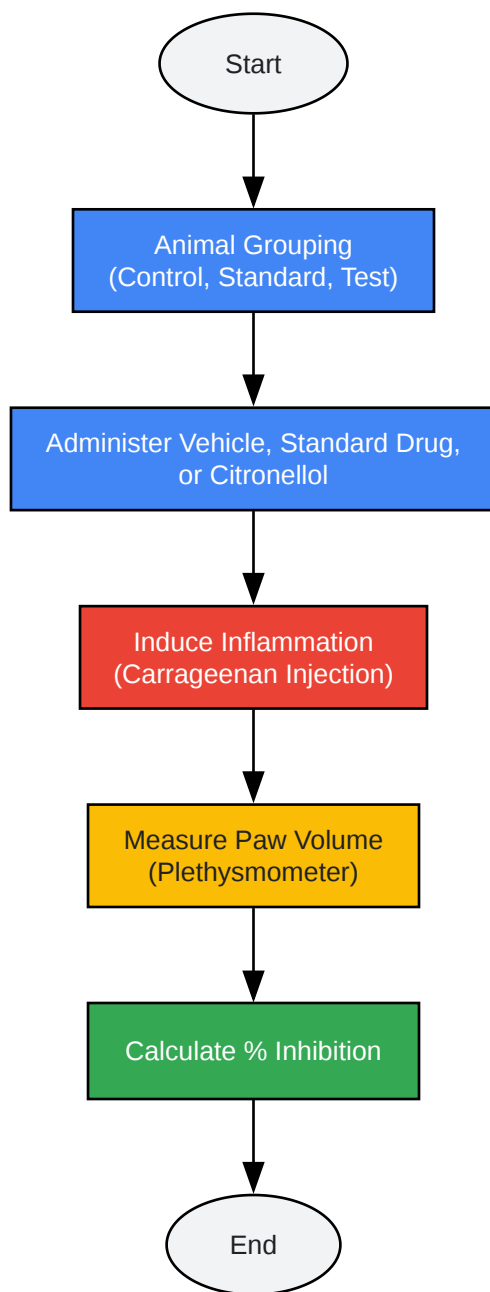
Animals:

- Wistar rats or Swiss albino mice.[11]

Procedure:

- Animals are divided into control, standard drug (e.g., indomethacin), and citronellol-treated groups.
- The test substance (citronellol) or standard drug is administered orally or intraperitoneally. The control group receives the vehicle.
- After a specific period (e.g., 1 hour), acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[11]
- The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[11]

Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = $[(V_c - V_t) / V_c] \times 100$ Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.[11]



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Workflow for Carrageenan-Induced Paw Edema Assay.

Antioxidant Activity

Citronellol has been shown to possess antioxidant properties by scavenging free radicals.

Table 4: Antioxidant Activity of Citronellol

Assay	Compound	IC ₅₀ (µg/mL)	Reference(s)
DPPH radical scavenging	β-Citronellol	82.43	[5]
Ascorbic acid (standard)	29.89	[5]	

This is a common in vitro method to determine the antioxidant capacity of a compound.[12][13]

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[14]

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- Test compound (**rhodinyI acetate** or rhodinol)
- Standard antioxidant (e.g., ascorbic acid, Trolox)
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
- In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solutions to different wells.

- Add the DPPH working solution to each well. A control well should contain only the solvent and the DPPH solution.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at approximately 517 nm.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ Where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the test sample.^[15] The IC_{50} value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.^[15]

Conclusion

Rhodinyl acetate is a commercially significant compound with well-established applications in the fragrance and flavor industries. While direct research into its biological activities is nascent, the extensive data on its parent alcohol, rhodinol (citronellol), provides a strong rationale for investigating the therapeutic potential of **rhodinyl acetate**. The documented antimicrobial, anti-inflammatory, and antioxidant properties of rhodinol, along with its ability to modulate key inflammatory signaling pathways, suggest that **rhodinyl acetate** could be a promising candidate for further research in drug development. This technical guide provides the foundational information, including synthesis and experimental protocols, to facilitate such investigations. Future studies should focus on directly evaluating the biological activities of **rhodinyl acetate** to determine the influence of the acetate ester on the therapeutic properties of the rhodinol moiety and to explore its potential applications in pharmacology and medicine.

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